4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate
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Overview
Description
4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate is an organic compound with the molecular formula C10H20O4 It is a derivative of butyl acetate, where the butyl group is substituted with a hydroxybutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate typically involves the esterification of 4-[4-(4-Hydroxybutoxy)butoxy]butanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other functionalized compounds.
Scientific Research Applications
4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate has a range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of coatings, adhesives, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A simpler ester with similar solvent properties but lacking the hydroxybutoxy substitution.
4-Hydroxybutyl acetate: Contains a single hydroxy group, making it less complex than 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate.
Diethylene glycol monoethyl ether acetate: Another ester with similar solvent properties but different structural features.
Uniqueness
This compound is unique due to its multiple hydroxybutoxy groups, which enhance its reactivity and potential applications. This structural complexity allows for a broader range of chemical reactions and interactions compared to simpler esters.
Properties
CAS No. |
60767-75-1 |
---|---|
Molecular Formula |
C14H28O5 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-[4-(4-hydroxybutoxy)butoxy]butyl acetate |
InChI |
InChI=1S/C14H28O5/c1-14(16)19-13-7-6-12-18-11-5-4-10-17-9-3-2-8-15/h15H,2-13H2,1H3 |
InChI Key |
JTVCKJQBNSPMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCOCCCCOCCCCO |
Origin of Product |
United States |
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